molecular formula C11H12N2O2 B14270660 2-Hydroxy-6-(morpholin-4-yl)benzonitrile CAS No. 185399-54-6

2-Hydroxy-6-(morpholin-4-yl)benzonitrile

Cat. No.: B14270660
CAS No.: 185399-54-6
M. Wt: 204.22 g/mol
InChI Key: RHVRCEPFKSOZKC-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(morpholin-4-yl)benzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(morpholin-4-yl)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic substitution with morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(morpholin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-hydroxy-6-(morpholin-4-yl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-6-(morpholin-4-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-6-(morpholin-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(morpholin-4-yl)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways.

Comparison with Similar Compounds

Properties

CAS No.

185399-54-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-hydroxy-6-morpholin-4-ylbenzonitrile

InChI

InChI=1S/C11H12N2O2/c12-8-9-10(2-1-3-11(9)14)13-4-6-15-7-5-13/h1-3,14H,4-7H2

InChI Key

RHVRCEPFKSOZKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)O)C#N

Origin of Product

United States

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